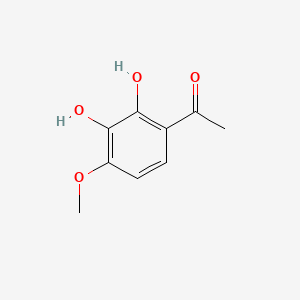

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

概要

説明

4-メチルエーテルガラセトフェノンは、2,3-ジヒドロキシ-4-メトキシアセトフェノンとしても知られており、化学式C9H10O4の合成化合物です。主に神経保護特性で知られており、アルツハイマー病の治療に利用される可能性があります。 この化合物は、神経変性疾患に関連するベータアミロイドペプチドの凝集とアミロイドプラークの形成を阻害することが示されています .

準備方法

合成経路と反応条件

4-メチルエーテルガラセトフェノンは、さまざまな方法で合成できます。 一般的な方法の1つは、塩化亜鉛と無水酢酸を用いてピロガロールをアセチル化するものです . 別の方法には、7-メトキシ-8-ヒドロキシフラバノンやクロモンなどの中間化合物を調製し、次に4-メチルエーテルガラセトフェノンに変換する方法が含まれます .

工業的生産方法

4-メチルエーテルガラセトフェノンの工業的生産には、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴います。工業的生産方法の具体的な詳細は、多くの場合、企業秘密であり、メーカーによって異なる場合があります。

化学反応の分析

反応の種類

4-メチルエーテルガラセトフェノンは、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、特定の用途のためにその特性を強化するために不可欠です。

一般的な試薬と条件

4-メチルエーテルガラセトフェノンの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応条件は、目的の結果によって異なる場合がありますが、一般的な条件には、制御された温度とpHレベルが含まれます。

生成される主な生成物

4-メチルエーテルガラセトフェノンの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はキノンを生成する可能性があり、還元反応はアルコール誘導体を生成する可能性があります。

科学研究の応用

4-メチルエーテルガラセトフェノンは、化学、生物学、医学、産業の分野で、幅広い科学研究の応用があります。注目すべき用途には、次のようなものがあります。

科学的研究の応用

Gallacetophenone-4-methyl ether has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cognitive Function Improvement: Studies have demonstrated that this compound can improve cognitive function and has potential for the treatment of Alzheimer’s disease.

Antioxidant Activity: Gallacetophenone-4-methyl ether exhibits antioxidant properties, which can help protect cells from oxidative stress and damage.

Pharmaceutical Research: The compound is used in pharmaceutical research to develop new drugs and therapies for neurodegenerative diseases.

作用機序

4-メチルエーテルガラセトフェノンの作用機序には、ベータアミロイドペプチドの凝集とアミロイドプラークの形成を阻害する能力が含まれます。これらのプラークは、神経細胞の死につながるタンパク質の沈着物であり、アルツハイマー病に関連しています。 さらに、4-メチルエーテルガラセトフェノンは、グルタミン酸の放出を阻害するか、グルタミン酸受容体を阻害することにより、神経保護剤として作用し、神経細胞の死を防ぎます .

類似化合物との比較

4-メチルエーテルガラセトフェノンは、次のような他の類似化合物と比較できます。

ガラセトフェノン: ピロガロールのアセチル誘導体であり、神経保護特性で知られています.

3,4-ジメチルエーテルガラセトフェノン: 類似の化学的性質を持つ関連化合物ですが、生物学的活性は異なります.

4-メチルエーテルガラセトフェノンは、神経保護と抗酸化の特性のユニークな組み合わせで際立っており、神経変性疾患の治療に有望な候補となっています。

生物活性

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone, also known as Gallacetophenone-4-Methyl Ether, is a compound with the molecular formula CHO and a molar mass of 182.17 g/mol. This compound has garnered attention due to its potential biological activities, particularly its neuroprotective properties and effects on cognitive function.

Neuroprotective Effects

This compound has been shown to exhibit significant neuroprotective activity. Research indicates that it protects HT22 cells from glutamate-induced cell death in a dose-dependent manner, with an effective concentration (EC) of approximately 10.94 μM . This protective effect is attributed to its ability to inhibit calcium ion () accumulation in these cells, which is crucial for preventing excitotoxicity—a process that can lead to neuronal injury and death.

Cognitive Enhancement

In vivo studies demonstrate that this compound can improve cognitive function. Specifically, administration of this compound at a dosage of 50 mg/kg has been shown to ameliorate spatial memory impairment induced by scopolamine, a drug commonly used to induce cognitive deficits in animal models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress within neuronal cells, the compound helps maintain cellular integrity and function .

In Vitro Studies

A series of in vitro experiments have confirmed the biological activities of this compound:

- Cell Viability Assays : The compound demonstrated a protective effect against oxidative stress-induced cell death in various cell lines.

- Mechanistic Studies : Investigations into the mechanisms revealed that the compound modulates signaling pathways associated with apoptosis and cell survival.

In Vivo Studies

In vivo studies further support the findings from in vitro experiments:

- Memory Function Tests : Animal models treated with the compound showed improved performance in memory tasks compared to controls.

- Toxicity Assessments : Toxicological evaluations indicated that the compound is relatively safe at therapeutic doses, with no significant adverse effects observed during the studies.

Data Table: Biological Activity Summary

Case Study 1: Neuroprotection in HT22 Cells

In a controlled laboratory setting, HT22 cells were exposed to glutamate to induce cell death. Treatment with varying concentrations of this compound resulted in a significant increase in cell viability compared to untreated controls. The study concluded that the compound effectively mitigates oxidative stress and excitotoxicity.

Case Study 2: Cognitive Improvement in Animal Models

In a behavioral study involving rats subjected to scopolamine-induced amnesia, those administered with 50 mg/kg of this compound exhibited marked improvements in memory retention tasks compared to placebo groups. This suggests its potential utility as a therapeutic agent for cognitive impairments.

特性

IUPAC Name |

1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCONERRCKOKCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274518 | |

| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-53-2 | |

| Record name | 708-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。